2-[(S)-3-(Benzyl-methyl-amino)-piperidin-1-yl]-ethanol
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Overview
Description
2-[(S)-3-(Benzyl-methyl-amino)-piperidin-1-yl]-ethanol is a complex organic compound that features a piperidine ring substituted with a benzyl-methyl-amino group and an ethanol moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(S)-3-(Benzyl-methyl-amino)-piperidin-1-yl]-ethanol typically involves the following steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through a variety of methods, including the reduction of pyridine or the cyclization of appropriate precursors.
Introduction of the Benzyl-Methyl-Amino Group: This step involves the alkylation of the piperidine ring with benzyl chloride and methylamine under basic conditions.
Attachment of the Ethanol Moiety: The final step involves the reaction of the substituted piperidine with ethylene oxide or a similar reagent to introduce the ethanol group.
Industrial Production Methods
In an industrial setting, the production of this compound would likely involve optimized reaction conditions to maximize yield and purity. This could include the use of high-pressure reactors, continuous flow systems, and advanced purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
2-[(S)-3-(Benzyl-methyl-amino)-piperidin-1-yl]-ethanol can undergo various chemical reactions, including:
Oxidation: The ethanol moiety can be oxidized to form the corresponding aldehyde or carboxylic acid.
Reduction: The compound can be reduced to remove the benzyl group, yielding a simpler amine derivative.
Substitution: The benzyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.
Substitution: Nucleophiles such as sodium azide (NaN3) or thiols (RSH) can be employed for substitution reactions.
Major Products
Oxidation: Produces aldehydes or carboxylic acids.
Reduction: Produces simpler amine derivatives.
Substitution: Produces various substituted piperidine derivatives.
Scientific Research Applications
2-[(S)-3-(Benzyl-methyl-amino)-piperidin-1-yl]-ethanol has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a ligand in receptor studies.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and intermediates.
Mechanism of Action
The mechanism of action of 2-[(S)-3-(Benzyl-methyl-amino)-piperidin-1-yl]-ethanol involves its interaction with specific molecular targets, such as receptors or enzymes. The benzyl-methyl-amino group can interact with binding sites, while the ethanol moiety may enhance solubility and bioavailability. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
2-[(S)-3-(Benzyl-amino)-piperidin-1-yl]-ethanol: Lacks the methyl group on the amino moiety.
2-[(S)-3-(Methyl-amino)-piperidin-1-yl]-ethanol: Lacks the benzyl group on the amino moiety.
2-[(S)-3-(Benzyl-methyl-amino)-piperidin-1-yl]-methanol: Has a methanol group instead of ethanol.
Uniqueness
2-[(S)-3-(Benzyl-methyl-amino)-piperidin-1-yl]-ethanol is unique due to the presence of both benzyl and methyl groups on the amino moiety, which can influence its binding affinity and specificity in biological systems. The ethanol group also provides additional functional versatility compared to similar compounds.
Properties
IUPAC Name |
2-[(3S)-3-[benzyl(methyl)amino]piperidin-1-yl]ethanol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H24N2O/c1-16(12-14-6-3-2-4-7-14)15-8-5-9-17(13-15)10-11-18/h2-4,6-7,15,18H,5,8-13H2,1H3/t15-/m0/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CUNBLCVPFGTCRK-HNNXBMFYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC1=CC=CC=C1)C2CCCN(C2)CCO |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN(CC1=CC=CC=C1)[C@H]2CCCN(C2)CCO |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H24N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.36 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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